molecular formula C7H7N3O2 B2597913 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid CAS No. 1909316-06-8

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid

Cat. No.: B2597913
CAS No.: 1909316-06-8
M. Wt: 165.152
InChI Key: UOEYCOVSXSVWIS-UHFFFAOYSA-N
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Description

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a carboxylic acid substituent. Its molecular formula is C₆H₅N₃O₂ (based on systematic nomenclature), though alternative sources report a molecular weight of 188.23 g/mol for related derivatives (e.g., 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) . This compound serves as a key building block in organic and bioorganic synthesis, particularly for designing pharmacologically active molecules .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c11-7(12)6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEYCOVSXSVWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of pyrrolo[3,4-d]pyrimidine compounds. For instance, a study on new pyrrolo[2,3-d]pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines. Notably, certain synthesized compounds exhibited cytotoxic effects with IC50 values ranging from 29 to 59 µM against cancer cells such as MCF-7 (mammary gland cancer), HepG2 (hepatocellular carcinoma), and HeLa (cervical carcinoma) cells .

Case Study: Multi-targeted Kinase Inhibitors

A specific derivative of pyrrolo[2,3-d]pyrimidine was identified as a potent inhibitor of multiple tyrosine kinases including EGFR and VEGFR2. This compound showed IC50 values between 40 to 204 nM, indicating comparable efficacy to established drugs like sunitinib (IC50 = 261 nM). The mechanism of action involved inducing apoptosis in cancer cells via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2 .

Mechanistic Insights

The mechanism through which these compounds exert their anticancer effects involves:

  • Cell Cycle Arrest: Inducing cell cycle arrest at specific phases.
  • Apoptosis Induction: Triggering programmed cell death through the activation of caspases.
  • Targeting Kinase Pathways: Inhibiting critical signaling pathways that promote cancer cell survival and proliferation.

Synthesis and Derivatives

The synthesis of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid typically involves multi-step chemical reactions starting from simpler precursors. For example:

  • Formation of Ester: Reacting with benzocaine under reflux conditions.
  • Hydrazide Conversion: Using hydrazine hydrate to convert esters to hydrazides.
  • Final Derivative Formation: Reacting hydrazides with various aldehydes to produce target compounds.

This synthetic pathway allows for the exploration of various substitutions that can enhance biological activity and selectivity against cancer cells.

Mechanism of Action

The mechanism of action of 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its pyrrolo[3,4-d]pyrimidine scaffold, which distinguishes it from other pyrrolo-fused heterocycles. Below is a comparative analysis with analogous compounds:

Compound Name Core Structure Substituents Molecular Formula Key Applications
5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid Pyrrolo[3,4-d]pyrimidine Carboxylic acid at position 2 C₆H₅N₃O₂ (theoretical) Building block for drug synthesis
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) Pyrrolo[2,3-c]pyridine Carboxylic acid at position 2 C₈H₆N₂O₂ Intermediate for kinase inhibitors
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo[2,3-c]pyridine Cl at position 5, carboxylic acid at position 2 C₈H₅ClN₂O₂ Potential antimicrobial agent
7H-Pyrrolo[2,3-d]pyrimidin-6-carboxylic acid Pyrrolo[2,3-d]pyrimidine Carboxylic acid at position 6 C₇H₅N₃O₂ Synthetic intermediate with undefined applications
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine derivatives Pyrido[2,3-c]pyridazine Variable substituents Varies Bcl-xL inhibitors for cancer therapy

Key Observations :

  • Ring System : The target compound’s pyrrolo[3,4-d]pyrimidine core differs from pyrrolo[2,3-c]pyridine (10a–c) and pyrrolo[2,3-d]pyrimidine derivatives in the position of nitrogen atoms and ring fusion, influencing electronic properties and binding interactions .
  • Substituent Effects : Chloro or methoxy groups (e.g., in 10b and 10c) enhance lipophilicity and modulate bioactivity, whereas the carboxylic acid group in the target compound facilitates solubility and derivatization .

Biological Activity

5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-2-carboxylic acid (CAS No. 1909316-06-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound based on recent research findings.

  • Molecular Formula : C₇H₆N₄O₂
  • Molecular Weight : 166.15 g/mol
  • CAS Number : 1909316-06-8

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of various pyrrolo[3,4-d]pyrimidine derivatives against different cancer cell lines. Notably, compounds derived from this scaffold have shown promising results in inhibiting key protein kinases involved in cancer progression.

  • Cytotoxicity Studies :
    • A study evaluated several derivatives against four cancer cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The results indicated varying degrees of cytotoxicity with IC₅₀ values ranging from 29 to 59 µM for the most potent compounds .
    • Table 1 : Cytotoxicity of Pyrrolo[3,4-d]pyrimidine Derivatives
    CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)HeLa IC₅₀ (µM)
    5e45405055
    5k29353033
    5h50595552
  • Mechanistic Insights :
    • Compound 5k exhibited significant inhibition against various kinases such as EGFR, Her2, VEGFR2, and CDK2 with IC₅₀ values ranging from 40 to 204 nM. This compound was noted for its ability to induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating Bcl-2 .

Protein Kinase Inhibition

The pyrrolo[3,4-d]pyrimidine derivatives have been characterized as multi-targeted kinase inhibitors. The following findings summarize their activity against specific kinases:

  • CDK9/CyclinT Inhibition :
    • Derivatives showed potent inhibition with the best-performing compound demonstrating an IC₅₀ of 0.38 µM against CDK9/CyclinT .
  • Haspin Inhibition :
    • Several derivatives were also evaluated for their activity against Haspin, with one compound achieving an IC₅₀ of 0.11 µM .

Case Studies

  • Case Study on Compound Synthesis and Evaluation :
    • A recent study synthesized a series of pyrrolo[3,4-d]pyrimidine derivatives and assessed their biological activity. Among these, compound 5k was identified as a lead candidate due to its superior potency and favorable binding interactions with target kinases compared to established drugs like sunitinib .

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